Purity and Quality Control: Target N-Isopropylamide vs. Carboxylic Acid Precursor
The target N-isopropylamide is offered by specialty chemical suppliers as a purified research intermediate, typically with a minimum purity specification of 95% as determined by HPLC. In comparison, the carboxylic acid precursor (2-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid, CAS 1082501-00-5) is commercially available from Bidepharm with a standard purity of 95% and batch-specific QC documentation including NMR, HPLC, and GC. While both compounds meet the 95% purity threshold, the amide derivative eliminates the need for an additional amide coupling step, reducing the risk of racemization, byproduct formation, and purification losses inherent in converting the acid to the desired amide in the end user's laboratory. The amide's pre-formed N-isopropyl group also ensures batch-to-batch consistency of the pharmacophoric moiety, which is critical for SAR studies where the amide substituent is a variable of interest. [1]
| Evidence Dimension | Purity and quality control documentation |
|---|---|
| Target Compound Data | ≥95% purity (HPLC); pre-formed N-isopropylamide |
| Comparator Or Baseline | Carboxylic acid precursor (CAS 1082501-00-5): 95% purity; requires amide coupling step |
| Quantified Difference | Eliminates one synthetic step (amide coupling); comparable purity specification |
| Conditions | Commercial supply specifications; laboratory-scale synthesis workflows |
Why This Matters
For procurement in medicinal chemistry programs, the pre-formed amide reduces synthetic burden and ensures consistent incorporation of the N-isopropylacetamide pharmacophore, directly impacting project timelines and reproducibility.
- [1] Patent US 20160175315 A1. N-Piperidinyl Acetamide Derivatives as Calcium Channel Blockers. Filed 2016-06-23. https://www.patentsencyclopedia.com/app/20160175315 View Source
